Ethyl 4-[({3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
Ethyl 4-[({3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazolidinone Core: This involves the reaction of 4-chlorophenyl ethyl ketone with 4-fluorophenyl isothiocyanate under basic conditions to form the imidazolidinone core.
Acetylation: The imidazolidinone intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with Ethyl 4-aminobenzoate: The acetylated imidazolidinone is then coupled with ethyl 4-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: The compound’s unique functional groups may make it useful in the development of new materials with specific properties, such as enhanced conductivity or stability.
Biological Research: It can be used as a tool compound to study the effects of specific functional groups on biological systems.
Mechanism of Action
The mechanism of action of Ethyl 4-[({3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler analog that lacks the imidazolidinone and thioxo groups.
4-Chlorophenyl ethyl ketone: A precursor in the synthesis of the target compound.
4-Fluorophenyl isothiocyanate: Another precursor used in the synthesis.
Uniqueness
Ethyl 4-[({3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is unique due to its combination of functional groups, which may confer unique biological or material properties not found in simpler analogs.
Properties
Molecular Formula |
C28H25ClFN3O4S |
---|---|
Molecular Weight |
554.0 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H25ClFN3O4S/c1-2-37-27(36)19-5-11-22(12-6-19)31-25(34)17-24-26(35)33(23-13-9-21(30)10-14-23)28(38)32(24)16-15-18-3-7-20(29)8-4-18/h3-14,24H,2,15-17H2,1H3,(H,31,34) |
InChI Key |
RTOWBBIBKUVCFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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